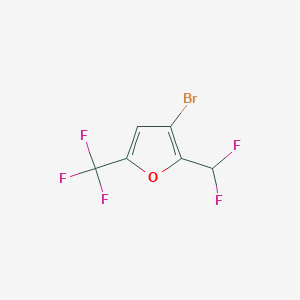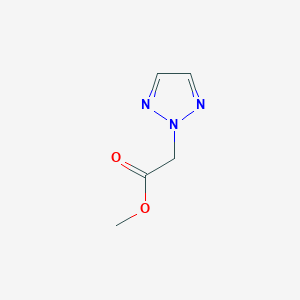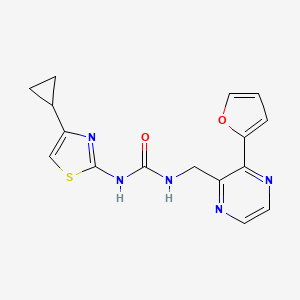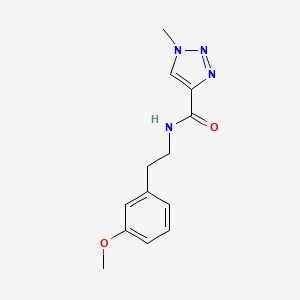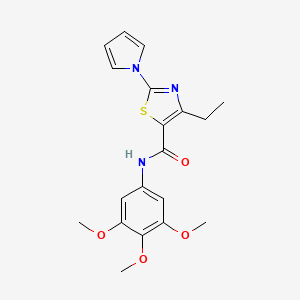![molecular formula C10H11N3O B2537971 1-[(4-Cyanophenyl)methyl]-3-methylurea CAS No. 1549291-38-4](/img/structure/B2537971.png)
1-[(4-Cyanophenyl)methyl]-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure of Metobromuron : The study by Kang et al. (2015) on metobromuron, a phenylurea herbicide, explores the crystal structure and intermolecular interactions, indicating how structural analyses of such compounds can inform their physical properties and potential applications in agriculture and beyond (Kang, Kim, Kwon, & Kim, 2015).
Biological Activities and DNA Binding
- DNA-binding Studies and Biological Activities : Tahir et al. (2015) synthesized and characterized new nitrosubstituted acyl thioureas, examining their interactions with DNA and assessing their antioxidant, cytotoxic, antibacterial, and antifungal activities. This study showcases the potential pharmaceutical and therapeutic applications of chemical compounds similar to 1-[(4-Cyanophenyl)methyl]-3-methylurea (Tahir et al., 2015).
Synthesis and Characterization
- Synthesis of Ferrocenyl-3,4-dihydro-1H-pyrimidin-2-ones : Klimova et al. (2003) detailed the synthesis of ferrocenyl-3-methyl-3,4-dihydro-1H-pyrimidin-2-ones from methylurea, illustrating the chemical synthesis pathways that could be relevant for the synthesis and application of 1-[(4-Cyanophenyl)methyl]-3-methylurea (Klimova, Klimova, Hernández, & Martinez, 2003).
Photoluminescent Applications
- Self-assessing Photoluminescent Polyurethanes : The study by Crenshaw and Weder (2006) on the development of self-assessing elastomers with photoluminescent properties due to cyano-substituted oligo(p-phenylene vinylene) molecules suggests potential applications in material science for compounds containing cyanophenyl groups (Crenshaw & Weder, 2006).
Propiedades
IUPAC Name |
1-[(4-cyanophenyl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12-10(14)13-7-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQQOUXHMZDJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Cyanophenyl)methyl]-3-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)
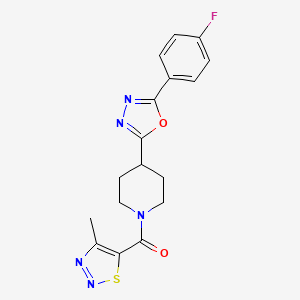
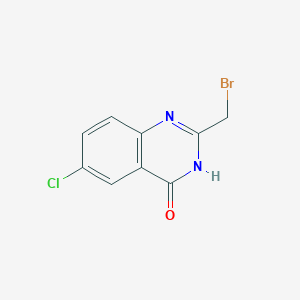
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)
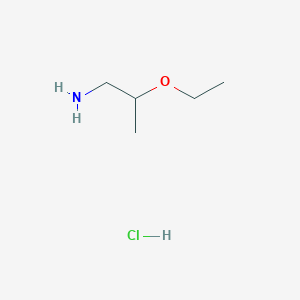
![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)
